molecular formula C18H26N2O5 B12282039 Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)

Butanoic acid,4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI)

Cat. No.: B12282039
M. Wt: 350.4 g/mol
InChI Key: PKKIOGRROMBNEJ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) is a complex organic compound with the molecular formula C18H27NO5. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a butanoic acid backbone and several functional groups that contribute to its reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions with phenylpropyl derivatives. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of butanoic acid, such as alcohols, carboxylic acids, and substituted amines .

Scientific Research Applications

Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include metabolic and signaling pathways, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-3-phenylpropyl]amino]-, (S)-(9CI) is unique due to its specific combination of functional groups and stereochemistry.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

4-[amino-[2-benzyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]butanoic acid

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(24)14(12-13-8-5-4-6-9-13)16(23)20(19)11-7-10-15(21)22/h4-6,8-9,14H,7,10-12,19H2,1-3H3,(H,21,22)

InChI Key

PKKIOGRROMBNEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)C(=O)N(CCCC(=O)O)N

Origin of Product

United States

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